molecular formula C6H9NS B14613399 Thiiranebutanenitrile CAS No. 76786-82-8

Thiiranebutanenitrile

Cat. No.: B14613399
CAS No.: 76786-82-8
M. Wt: 127.21 g/mol
InChI Key: GWYOVZVXBRVBBE-UHFFFAOYSA-N
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Description

Thiiranes are heterocyclic compounds containing a saturated three-member ring with two carbon atoms and one sulfur atom . Thiiranebutanenitrile is characterized by the presence of a nitrile group (-CN) attached to the butane chain, making it a unique and versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiiranebutanenitrile can be synthesized through various methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) such as urea-choline chloride. This reaction yields thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of thiiranes using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents and microwave irradiation techniques are preferred due to their efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Thiiranebutanenitrile undergoes various chemical reactions, including:

    Oxidation: Thiiranes can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of thiiranes can lead to the formation of thiols.

    Substitution: Thiiranes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOCH₃) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiiranes depending on the nucleophile used.

Scientific Research Applications

Thiiranebutanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiiranebutanenitrile involves its interaction with molecular targets through its thiirane ring and nitrile group. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

Thiiranebutanenitrile can be compared with other thiiranes and nitriles to highlight its uniqueness. Similar compounds include:

    Thiirane: A simple thiirane without the nitrile group.

    Butanenitrile: A nitrile compound without the thiirane ring.

    Thiiranemethanenitrile: A thiirane with a different alkyl chain length.

Properties

CAS No.

76786-82-8

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

4-(thiiran-2-yl)butanenitrile

InChI

InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2

InChI Key

GWYOVZVXBRVBBE-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CCCC#N

Origin of Product

United States

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